molecular formula C20H20BrN3O2 B276561 N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

Número de catálogo B276561
Peso molecular: 414.3 g/mol
Clave InChI: HCUUPRNOYPVXNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine, also known as LY341495, is a compound that belongs to the class of selective group II metabotropic glutamate receptor (mGluR) antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mecanismo De Acción

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine acts as a selective antagonist of group II mGluRs, specifically mGluR2 and mGluR3. These receptors are involved in the regulation of glutamate release, which plays a crucial role in synaptic transmission and plasticity. By blocking the activation of these receptors, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine reduces the release of glutamate, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have antipsychotic effects and reduce drug-seeking behavior in addiction models. Additionally, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have neuroprotective effects in models of ischemic injury and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a highly selective antagonist of mGluR2 and mGluR3, which allows for specific targeting of these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Direcciones Futuras

There are several future directions for the study of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine. One potential area of investigation is its use in the treatment of anxiety and depression. Another area of interest is its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, further studies are needed to investigate the neuroprotective effects of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in various injury models. Finally, there is a need for the development of more stable and long-lasting mGluR antagonists for therapeutic use.

Métodos De Síntesis

The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine involves the reaction of 3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde with 2-(pyridin-2-ylmethyl)amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in its pure form.

Aplicaciones Científicas De Investigación

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its potential use in pain management and neuroprotection.

Propiedades

Fórmula molecular

C20H20BrN3O2

Peso molecular

414.3 g/mol

Nombre IUPAC

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-10-16(12-23-13-17-6-2-3-8-24-17)9-18(21)20(19)26-14-15-5-4-7-22-11-15/h2-11,23H,12-14H2,1H3

Clave InChI

HCUUPRNOYPVXNY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

SMILES canónico

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.